Ethyl (3R)-3-aminobutanoate

Description

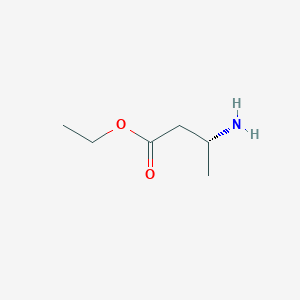

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIOOBJZIASBFF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl (3R)-3-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (3R)-3-aminobutanoate is a chiral ester of β-aminobutyric acid. As a functionalized small molecule, it serves as a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. The stereochemistry at the C3 position is crucial for its specific interactions with biological targets, making the (3R)-enantiomer a compound of significant interest in medicinal chemistry and drug development.

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to the drug development process. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies.

Chemical Identity and Structure

A clear identification of the molecule is the first step in its characterization.

Caption: A workflow for determining equilibrium solubility via the shake-flask method.

Self-Validating System: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved, which is a key validation point for this protocol.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with an amino group like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at physiological pH.

Methodology: Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Caption: Workflow for determining the pKa of an amino-containing compound.

Expertise in Interpretation: The shape of the titration curve provides valuable information. A sharp inflection point indicates a well-defined equivalence point, leading to a more accurate pKa determination.

Significance of Physicochemical Properties in Drug Development

The physicochemical properties of this compound have profound implications for its potential as a drug or a drug intermediate.

-

Solubility and Lipophilicity (LogP): The balance between aqueous solubility and lipophilicity is crucial for oral absorption. A drug must be sufficiently soluble in the gastrointestinal fluids to dissolve, yet lipophilic enough to permeate the gut wall. The computed XLogP3 of -0.1 for this compound suggests it is a relatively hydrophilic molecule, which would favor good aqueous solubility but might present challenges for passive diffusion across biological membranes.

-

pKa and Ionization: The amino group of this compound will be protonated at physiological pH (around 7.4), rendering the molecule positively charged. This ionization state significantly influences its solubility, permeability, and interaction with biological targets. Ionized species are generally more water-soluble but less permeable across lipid membranes.

-

Hydrogen Bonding Capacity: The presence of one hydrogen bond donor (the amino group) and three acceptors (the two oxygen atoms of the ester and the nitrogen atom) allows this compound to interact with biological macromolecules through hydrogen bonds. These interactions are often key to the specificity and affinity of a drug for its target.

-

Molecular Weight: With a molecular weight of 131.17 g/mol , this compound adheres to Lipinski's rule of five (MW < 500), suggesting a higher likelihood of good oral bioavailability.

Synthesis and Spectral Characterization

A brief overview of a plausible synthetic route and expected spectral data is valuable for researchers.

Synthesis: A common method for the synthesis of amino acid esters is through the esterification of the corresponding amino acid. For this compound, this would involve the reaction of (3R)-3-aminobutanoic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or a strong acid like HCl.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a doublet for the methyl group at the chiral center, a multiplet for the proton at the chiral center, and a doublet of doublets for the methylene protons adjacent to the carbonyl group. The amine protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including a signal for the carbonyl carbon of the ester at around 170-175 ppm.

-

FTIR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹. N-H stretching vibrations of the primary amine would be observed in the region of 3300-3500 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The physicochemical properties of this compound, including its molecular weight, computed lipophilicity, and hydrogen bonding capacity, suggest its potential as a valuable scaffold in drug design. While experimental data for the free base is not extensively available in the public domain, the properties of its hydrochloride salt and computational predictions provide a solid foundation for its further investigation. The experimental protocols outlined in this guide offer a systematic approach to rigorously characterizing this and other novel chemical entities, a critical step in the journey from a promising molecule to a potential therapeutic agent.

References

An In-depth Technical Guide to Ethyl (3R)-3-aminobutanoate

Abstract

This technical guide provides a comprehensive overview of Ethyl (3R)-3-aminobutanoate (CAS No. 115880-49-4), a pivotal chiral building block in modern pharmaceutical and fine chemical synthesis. As a β-amino acid ester, its unique structural properties are instrumental in the development of novel therapeutics. This document details the compound's physicochemical properties, outlines robust methods for its stereoselective synthesis, provides validated analytical and quality control protocols, and explores its significant applications in drug development. Safety, handling, and storage protocols are also provided to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Introduction and Core Properties

This compound is a chiral organic compound belonging to the class of β-amino acid esters. Unlike their α-amino acid counterparts, β-amino acids possess a two-carbon separation between the amino and carboxyl functional groups, which imparts unique conformational properties and metabolic stability to molecules that incorporate them.[1] The "(3R)" designation specifies the stereochemistry at the chiral center, which is of paramount importance in pharmaceutical applications where enantiomeric purity is directly linked to therapeutic efficacy and safety.

This compound serves as a critical intermediate in the synthesis of a wide array of bioactive molecules and complex pharmaceutical agents.[2][3] Its utility stems from its ability to introduce a specific stereocenter and a flexible backbone structure, which can modulate the pharmacological profile of a parent drug.[4] Incorporating amino acid moieties can improve properties such as bioavailability, reduce toxicity, and enable targeted delivery.[5]

Physicochemical Properties Summary

| Property | Value | Source(s) |

| CAS Number | 115880-49-4 (for the (R)-enantiomer) | [6] |

| Alternate CAS | 146293-15-4 (for the hydrochloride salt) | [7] |

| Molecular Formula | C6H13NO2 | [6] |

| Molecular Weight | 131.17 g/mol | [6] |

| Appearance | Colorless to light yellow liquid/solid | [7] |

| Boiling Point | 75-76 °C at 12 mmHg | [8] |

| Solubility | Soluble in water | [8] |

Stereoselective Synthesis: The Path to Enantiopurity

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient, stereoselective synthetic routes is a cornerstone of modern medicinal chemistry. Asymmetric hydrogenation stands out as one of the most powerful and industrially scalable methods to produce enantiomerically pure compounds like this compound.[9]

Key Synthetic Strategy: Asymmetric Hydrogenation

The most common and efficient pathway involves the asymmetric hydrogenation of a prochiral enamine or β-keto ester precursor. This process utilizes a transition metal catalyst, typically Ruthenium or Rhodium, complexed with a chiral ligand. The chiral ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thereby yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[9]

The causality behind this choice is twofold:

-

High Enantioselectivity: Catalytic systems like Ru-BINAP are renowned for achieving excellent enantioselectivity (often >99% ee) for the hydrogenation of functionalized ketones and olefins.[9]

-

Atom Economy: Asymmetric hydrogenation is an environmentally friendly and economical approach, utilizing molecular hydrogen and generating minimal waste.[9]

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Experimental Protocol: Asymmetric Hydrogenation of a β-Enamine Ester

This protocol is a representative example based on established principles of asymmetric hydrogenation.[9]

Objective: To synthesize this compound with high enantiomeric purity.

Materials:

-

N-Acylated β-enamine ester substrate

-

[RuCl((R)-BINAP)(p-cymene)]Cl catalyst

-

Ethanol (degassed, anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor equipped with magnetic stirring and temperature control

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., Argon).

-

Charging the Reactor: Under an inert atmosphere, charge the autoclave with the N-acylated β-enamine ester substrate (1.0 eq) and the Ru-catalyst (0.001 eq, S/C ratio of 1000).

-

Solvent Addition: Add degassed, anhydrous ethanol to achieve a suitable substrate concentration (e.g., 0.5 M).

-

Sealing and Purging: Seal the reactor. Purge the headspace with hydrogen gas three times to remove any residual inert gas.

-

Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm). Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing for substrate conversion via HPLC or GC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The resulting residue contains the N-acylated precursor to the target molecule.

-

Deprotection: Cleave the acyl protecting group under appropriate conditions (e.g., acid or base hydrolysis) to yield the crude this compound.

-

Purification: Purify the crude product, typically by column chromatography or distillation, to obtain the final product with high chemical and enantiomeric purity.

Analytical and Quality Control (QC) Protocols

Ensuring the identity, purity, and enantiomeric excess of this compound is critical. A multi-pronged analytical approach is required, with High-Performance Liquid Chromatography (HPLC) being the cornerstone for chiral purity assessment.[10]

Chiral HPLC for Enantiomeric Excess (ee) Determination

Causality & Trustworthiness: Chiral HPLC is the gold standard for separating enantiomers.[10][11] The method's trustworthiness relies on a validated Chiral Stationary Phase (CSP) that exhibits differential interaction with the (R) and (S) enantiomers, leading to different retention times.[11] Polysaccharide-based CSPs are highly effective for separating amino acid esters.[12] For compounds lacking a strong chromophore, derivatization with an agent like NBD-Cl can be employed to enhance UV detection and improve resolution.[11]

Protocol: Chiral HPLC Analysis

-

Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of ~1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample. The (R) and (S) enantiomers will elute as separate peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Gas Chromatography (GC) for Purity and Residual Solvents

Causality & Trustworthiness: GC coupled with a Flame Ionization Detector (FID) is a robust technique for assessing the overall purity of volatile compounds and quantifying residual solvents from the synthesis.[13] Its reliability comes from the high resolving power of capillary columns and the sensitive, linear response of the FID. Derivatization may be required to improve the volatility and peak shape of the amino ester.[14]

Protocol: GC-FID Purity Analysis

-

Column: HP-5 (30m x 0.32mm ID, 0.25µm film thickness) or equivalent.

-

Carrier Gas: Hydrogen or Helium, constant flow.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Initial temp 100 °C for 2 min, then ramp at 20 °C/min to 250 °C.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent (e.g., Ethanol).

-

Analysis: Inject the sample. Purity is determined by the area percent method, where the main peak area is compared to the total area of all peaks.

Structural Confirmation: NMR and Mass Spectrometry

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides definitive structural confirmation by showing the chemical environment of all protons in the molecule. Key signals include the ethyl ester CH₂ and CH₃, the aminobutanoate backbone protons, and the amine proton.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray Ionization (ESI) will typically show the [M+H]⁺ ion.

Caption: A Self-Validating Quality Control Workflow.

Applications in Drug Development

The value of this compound is realized in its role as a chiral building block for Active Pharmaceutical Ingredients (APIs).[2] The β-amino acid structure is particularly significant.

Key Roles in Medicinal Chemistry:

-

Peptidomimetics: Peptides containing β-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to improved metabolic stability and longer in vivo half-lives.[4] This is a critical strategy for overcoming a major hurdle in peptide-based drug development.

-

Conformational Constraint: The additional methylene group in the backbone of β-amino acids provides unique conformational flexibility, allowing chemists to design molecules that can adopt specific secondary structures (e.g., helices, turns) to bind to biological targets with high affinity and selectivity.[1]

-

Scaffold for Small Molecules: Beyond peptides, the chiral amine and ester functionalities serve as versatile handles for constructing complex small-molecule drugs. It is a key intermediate for various therapeutic agents.[3][15] For example, similar structures are used in the synthesis of beta-agonist prodrugs and other bioactive compounds.[15]

The introduction of unnatural amino acids, like this β-amino ester, allows for the creation of molecules with enhanced stability, selectivity, and novel interaction capabilities, driving innovation in drug discovery.[]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound.

Safety & Hazard Information

| Hazard Statement | Precautionary Statement | Source(s) |

| Causes skin irritation. | P264: Wash hands thoroughly after handling. | [17] |

| Causes serious eye irritation. | P280: Wear protective gloves/eye protection. | [17] |

| May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [17][18] |

| Flammable liquid and vapor. | P261: Avoid breathing vapors. | [17] |

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[18]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[17]

-

Use non-sparking tools and take measures to prevent static discharge, as vapors may be flammable.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

-

For long-term stability, especially for the hydrochloride salt, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its defined stereochemistry and unique β-amino acid structure provide a reliable and versatile platform for designing next-generation therapeutics with improved pharmacological properties. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, is fundamental to leveraging its full potential in the research and drug development pipeline.

References

- CN105675783A - HPLC (high-performance liquid chromatography)

- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (URL: )

- CN107805205B - Preparation method of (R)

- 3-Amino-3-imino-propanoic acid ethyl ester hydrochloride - Chem-Impex. (URL: )

- Technical Support Center: Chiral Separation of Aminobutyr

- CN110683960A - Synthesis method of (R)

-

Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (URL: [Link])

-

CAS 5303-65-1 | Ethyl 3-aminobutanoate - Oakwood Chemical. (URL: [Link])

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL: [Link])

-

β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review - ResearchGate. (URL: [Link])

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (URL: [Link])

-

Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. (URL: [Link])

-

Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI. (URL: [Link])

-

Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. (URL: [Link])

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines - University of Liverpool. (URL: [Link])

-

Amino Acids in the Development of Prodrugs - PMC - PubMed Central. (URL: [Link])

-

GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients - ResearchGate. (URL: [Link])

-

Chiral HPLC Separations - Phenomenex. (URL: [Link])

-

This compound | C6H13NO2 - PubChem. (URL: [Link])

-

Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC with hydrogen. (URL: [Link])

-

Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber - International Journal of Engineering Research & Technology. (URL: [Link])

-

Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock. (URL: [Link])

Sources

- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-ethyl 3-aminobutanoate hydrochloride | 146293-15-4 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. assets.thermofisher.com [assets.thermofisher.com]

Ethyl (3R)-3-aminobutanoate molecular weight and formula

An In-depth Technical Guide to Ethyl (3R)-3-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs) that require precise stereochemistry for their therapeutic efficacy. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, offering a technical resource for researchers and professionals in drug development and organic synthesis.

Core Molecular Attributes

This compound is the ethyl ester of (3R)-3-aminobutanoic acid. The presence of a chiral center at the C3 position is a key feature of this molecule, influencing its biological activity and making its enantiomerically pure form crucial for many applications.

Molecular Formula and Weight

The chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][3] |

| CAS Number | 115880-49-4 | [1][3] |

| IUPAC Name | This compound | [3] |

Structural Representation

The three-dimensional arrangement of atoms in this compound is critical to its function as a chiral synthon.

Caption: 2D structure of this compound.

Physicochemical Properties and Safety

Understanding the physical and chemical characteristics of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Oily substance | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C. | [1] |

| Solubility | Soluble in water and ethanol; insoluble in ether and benzene (for the hydrochloride salt). | [5] |

Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a key step in its production. A common method involves the esterification of (R)-3-aminobutyric acid.

A general synthetic approach is outlined below:

Sources

- 1. 115880-49-4|(R)-Ethyl 3-aminobutanoate|BLD Pharm [bldpharm.com]

- 2. CAS 5303-65-1 | 4130-1-01 | MDL MFCD00008086 | Ethyl 3-aminobutanoate | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

A Senior Application Scientist's Guide to the Solubility of Ethyl (3R)-3-aminobutanoate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl (3R)-3-aminobutanoate in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a deeper understanding of the physicochemical principles that govern solubility. It combines theoretical underpinnings with detailed, field-proven experimental protocols. While extensive quantitative solubility data for this specific molecule is not widely published, this guide equips the practicing scientist with the necessary tools—both theoretical and practical—to predict, measure, and apply solubility data effectively in their work. We will explore the molecular characteristics of this compound, delve into the thermodynamics of dissolution, present a gold-standard experimental workflow for solubility determination, and discuss the critical role of solvent selection in pharmaceutical processes such as crystallization and purification.

The Central Role of this compound and its Solubility

This compound is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The efficiency of synthetic steps, purification processes, and ultimately the formulation of a drug product are all critically dependent on the solubility of its constituent molecules.[1][2] A thorough understanding of how this compound behaves in various organic solvents is therefore not merely academic; it is a cornerstone of rational process development and optimization.[3]

Molecular Profile of this compound

To understand its solubility, we must first understand the molecule itself. This compound possesses a combination of functional groups that dictate its interaction with different solvents.

-

Structure:

-

An ester group (-COOEt), which can act as a hydrogen bond acceptor.

-

A primary amine group (-NH2), which is a strong hydrogen bond donor and acceptor.

-

A chiral center at the C3 position, which can influence crystal packing and interactions with other chiral molecules.

-

An aliphatic backbone , which contributes to its non-polar character.

-

-

Physicochemical Properties:

The low logP value suggests a relatively hydrophilic nature, indicating that it is likely to have appreciable solubility in polar solvents. The presence of both hydrogen bond donor and acceptor sites implies that it will interact favorably with both protic and aprotic polar solvents.

The "Why" of Solubility: Theoretical Principles

The adage "like dissolves like" is a useful starting point, but a deeper, more quantitative understanding is required for scientific applications. The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy of mixing.

Thermodynamics of Dissolution

The process of dissolution can be broken down into three conceptual steps:

-

Overcoming the Solute's Lattice Energy (Endothermic): Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of Solute-Solvent Interactions (Exothermic): Energy is released when the solute molecule forms new interactions with the solvent molecules.[5]

The overall enthalpy of solution can be either endothermic (absorbs heat) or exothermic (releases heat).[5] According to Le Châtelier's Principle, for an endothermic dissolution, increasing the temperature will increase solubility.[6]

A Predictive Tool: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a more nuanced approach than single-parameter polarity scales by dividing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method .[11][12] This method is reliable and, when performed correctly, provides highly accurate data. The following protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

The Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique like GC or NMR)

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[11]

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time. To ensure equilibrium is reached, a time-course study is essential. For example, take measurements at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements are statistically identical.[12]

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/100g of solvent, or mol/L.

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Practical Applications in Drug Development

Solubility data is not an end in itself but a critical input for process design.

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for effective purification by crystallization. [13]Ideally, a solvent is chosen in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. This allows for high recovery of the purified solid upon cooling. [14]Information from synthesis and purification procedures for related compounds suggests that solvents like ethanol, ethyl acetate, and toluene are commonly used, indicating a balance of solubility properties that can be exploited for crystallization.

-

Reaction Chemistry: The choice of solvent can dictate whether a reaction proceeds in a homogeneous or heterogeneous manner, affecting reaction rates and impurity profiles. Knowing the solubility of this compound allows for the selection of solvents that ensure all reactants are in the solution phase if required.

Conclusion: A Framework for the Practicing Scientist

While a comprehensive public database of solubility for this compound in a wide array of organic solvents is currently lacking, this guide provides the essential intellectual and methodological framework to address this gap. By understanding the molecule's inherent physicochemical properties, applying the principles of thermodynamics and Hansen Solubility Parameters, and executing robust experimental protocols like the shake-flask method, researchers can generate the high-quality, reliable data needed for their specific applications. This knowledge empowers scientists to make informed decisions in solvent selection, leading to more efficient and effective process development, purification, and formulation in the journey of drug discovery and development.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Mines Saint-Etienne. (n.d.). Thermodynamics of crystallization. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Technobis. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Chemistry LibreTexts. (2023). 11.1: The Dissolution Process. [Link]

-

American Chemical Society. (n.d.). Lesson 5.9: Temperature Changes in Dissolving. [Link]

-

World Health Organization. (2017). Annex 4: Guidance on biopharmaceutics classification system-based biowaivers. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

-

Loza-Mejía, M. A., & Salazar-Aranda, R. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6177. [Link]

-

Ionescu, C. A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 379-386. [Link]

-

Boratyński, P. J., et al. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 24(18), 3326. [Link]

-

Shintre, M. S., & Pike, M. G. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

-

Yamamoto, H. (n.d.). Consideration of Hansen Solubility Parameters. Part 3. [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

-

Contract Pharma. (2020). Understanding the Importance of Crystallization Processes. [Link]

-

Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Lumen Learning. (n.d.). 11.1 The Dissolution Process. General College Chemistry II. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-aminoheptanoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-3-phenylbutanoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl (3R)-3-hydroxybutanoate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-Ethyl 3-aminobutanoate hydrochloride. PubChem Compound Database. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 3-chlorobutanoate (CAS 7425-48-1). [Link]

-

ChemBK. (n.d.). Ethyl 3-oxobutanoate. [Link]

-

ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]

-

Stenutz. (n.d.). ethyl 3-aminobutanoate. [Link]

-

ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. unifr.ch [unifr.ch]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. hansen-solubility.com [hansen-solubility.com]

- 10. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl (3R)-3-aminobutanoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Imperative of a Chiral Building Block

Ethyl (3R)-3-aminobutanoate is a chiral ester of significant interest in the pharmaceutical and fine chemical industries. As a key building block, its specific three-dimensional atomic arrangement—its crystal structure—is not merely an academic curiosity. This structure dictates the molecule's physical and chemical properties, including its stability, solubility, and how it interacts with other chiral molecules, such as biological targets.[1][2] For drug development professionals, a precise understanding of the crystal structure is fundamental to designing new active pharmaceutical ingredients (APIs), controlling polymorphism, and ensuring the stereochemical purity of a final product.[1][3][4]

This guide, crafted from the perspective of a Senior Application Scientist, eschews a rigid template to provide a logical, causality-driven walkthrough of the entire crystal structure analysis workflow. We will proceed from the foundational—and often most challenging—step of growing high-quality single crystals to the final, critical interpretation of the crystallographic data. Every protocol is presented as a self-validating system, emphasizing the rationale behind each experimental choice to ensure technical accuracy and trustworthiness.

Part 1: The Foundation – The Art and Science of Crystallization

The journey to a crystal structure begins not at the diffractometer, but at the lab bench. The quality of the final structural model is directly contingent on the quality of the single crystal from which the data is collected.[5] For a small, flexible molecule like this compound, obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.5 mm with no visible flaws—is the primary bottleneck.[5][6]

Understanding the Molecule

Success in crystallization is predicated on understanding the analyte's physicochemical properties. This compound possesses key functional groups that govern its intermolecular interactions: an amine group (a hydrogen bond donor), an ester group (a hydrogen bond acceptor), and an ethyl chain that introduces lipophilicity. In its zwitterionic form or as a hydrochloride salt, strong coulombic and hydrogen-bonding interactions will dominate its crystal packing.[7]

| Property | Value / Characteristic | Implication for Crystallization |

| Molecular Formula | C₆H₁₃NO₂ | Relatively small, light-atom molecule. |

| Molecular Weight | 131.17 g/mol [8] | Low molecular weight. |

| Key Functional Groups | Amine (NH₂), Ester (COOEt) | Strong potential for N-H···O hydrogen bonding, which is crucial for forming an ordered crystal lattice.[9][10] |

| Chirality | (R)-enantiomer | The molecule will crystallize in a non-centrosymmetric ("chiral") space group. |

| Expected Form | Often supplied as a liquid or a hydrochloride salt (solid). | The free base is a liquid at room temperature, making crystallization challenging. The hydrochloride salt is a solid and generally easier to crystallize. |

Crystallization Screening: A Multi-pronged Approach

There is no universal solvent or method for crystallization.[11] A systematic screening of various conditions is essential. The goal is to identify a solvent or solvent system in which the compound is sparingly soluble and to approach supersaturation at a very slow, controlled rate. Rapid precipitation leads to amorphous powder or poor-quality microcrystals.[11]

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: Decision workflow for crystallization screening.

Experimental Protocol: Vapor Diffusion (Sitting Drop)

This technique is highly effective for small quantities of material as it allows for a very slow and controlled approach to supersaturation.[11][12]

-

Preparation of Solutions:

-

Prepare a nearly saturated solution of this compound hydrochloride in a "good" solvent (e.g., 10-20 mg in 0.5 mL of ethanol). This is the sample solution.

-

Ensure the solution is clear and free of particulate matter by filtering it through a syringe filter if necessary.

-

-

Setup:

-

In the outer reservoir of a crystallization well or a large vial, place 1-2 mL of a "poor" or "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or hexane). The anti-solvent must be more volatile than the sample's solvent.[11]

-

Pipette a small drop (5-20 µL) of the sample solution onto the sitting drop post (or into a smaller, open inner vial).

-

Seal the well or vial tightly to create a closed system.

-

-

Mechanism & Incubation:

-

The more volatile anti-solvent in the reservoir will slowly vaporize and diffuse into the less volatile solvent of the sample drop.[12]

-

This gradual diffusion reduces the solubility of the compound in the drop, slowly pushing it toward supersaturation and, ideally, nucleation and crystal growth.

-

Place the sealed container in a vibration-free location (e.g., a quiet cupboard or refrigerator) and leave it undisturbed for several days to weeks.

-

-

Monitoring:

-

Periodically inspect the drop under a microscope without disturbing the setup. Look for the formation of clear, well-defined single crystals with sharp edges.[5]

-

Part 2: Data Acquisition – Probing the Crystal with X-rays

Once a suitable single crystal is obtained, the next step is to measure how it diffracts X-rays. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[13]

Core Principles

A crystal acts as a three-dimensional diffraction grating for X-rays. When a beam of monochromatic X-rays strikes the crystal, it is scattered by the electrons of the atoms. Due to the periodic arrangement of atoms in the crystal lattice, most scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, producing a diffracted beam of high intensity. The angles and intensities of these diffracted beams contain all the information about the crystal's internal structure.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a high-quality single crystal that is transparent and free of cracks or defects.[5]

-

Carefully pick up the crystal using a cryo-loop, which is a microscopic loop made of a material with low X-ray scattering.[14] A small amount of cryoprotectant oil (e.g., Paratone-N) is used to adhere the crystal to the loop.

-

The loop is then attached to a goniometer head on the diffractometer.

-

-

Cryo-cooling:

-

The mounted crystal is immediately flash-cooled to a low temperature (typically 100 K or -173 °C) in a stream of cold nitrogen gas.

-

Causality: This is a critical step. Cryo-cooling minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles (higher resolution data). It also protects the crystal from radiation damage from the high-intensity X-ray beam.

-

-

Data Collection Strategy:

-

A modern diffractometer, equipped with a sensitive area detector, is used.[14] The instrument's software will first collect a few initial frames to determine the crystal's unit cell dimensions and orientation on the goniometer.[14]

-

Based on the determined Bravais lattice, the software devises an automated strategy to rotate the crystal through a series of angles, ensuring that a complete and redundant dataset of diffraction intensities is collected.[14]

-

For this compound, using a copper (Cu) X-ray source is advantageous. Its longer wavelength (λ ≈ 1.54 Å) enhances the anomalous scattering effect, which is crucial for determining the absolute configuration of the chiral center.[14]

-

-

Data Processing:

-

After collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection, correcting for experimental factors (like absorption and detector response), and generating a final reflection file (an .hkl file) that lists the Miller indices (h,k,l), intensity, and standard uncertainty for each measured reflection.

-

Part 3: Unveiling the Structure – From Data to Model

With a processed data file, the computational work of solving and refining the crystal structure begins. This process transforms the list of diffraction intensities into a final, validated 3D atomic model.

dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: The iterative cycle of crystal structure solution and refinement.

Structure Solution and Refinement Protocol

Software such as SHELX (or integrated platforms like Olex2) is the industry standard for this process.[15]

-

Structure Solution: The first step is to solve the "phase problem." While we can measure the intensities of the diffracted waves, their phases are lost. Structure solution programs use statistical methods (Direct Methods or Dual-Space methods) to calculate a set of initial phases, which are then used to generate an initial electron density map. From this map, a preliminary atomic model can be built.

-

Structure Refinement: This is an iterative process of optimizing the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

-

Least-Squares Minimization: The parameters of the model—atomic coordinates (x, y, z) and atomic displacement parameters (which model thermal vibration)—are adjusted to minimize the difference between observed and calculated structure factor amplitudes.

-

Difference Fourier Maps: After each refinement cycle, a difference map is calculated. This map shows regions where the model has too much or too little electron density. Positive peaks indicate missing atoms (like hydrogen atoms), while negative peaks suggest misplaced or incorrect atoms. These maps are used to complete and correct the model.

-

-

Validation and Absolute Configuration:

-

Trustworthiness Check: The quality of the final model is assessed using several metrics. The R1 factor is a measure of the agreement between observed and calculated structure factors; a value below 5% is excellent for small molecules. The Goodness of Fit (GOF) should be close to 1.0.

-

Determining Chirality (The Flack Parameter): For a chiral molecule like this compound, it is essential to determine its absolute configuration. This is achieved by analyzing the effects of anomalous scattering in the diffraction data. The Flack parameter is a crucial value refined during this process.[16][17] A Flack parameter that refines to a value close to 0 with a small standard uncertainty confirms that the assigned (R)-configuration is correct. A value close to 1 would indicate that the opposite, (S)-configuration, is correct.[18]

-

| Parameter | Ideal Value | Significance |

| R1 | < 0.05 | Indicates excellent agreement between the model and experimental data. |

| wR2 | < 0.15 | A weighted R-factor based on all data; provides a more robust quality measure. |

| Goodness-of-Fit (GOF) | ~ 1.0 | A value near 1.0 indicates that the model accurately fits the data and is correctly weighted. |

| Flack Parameter | ~ 0.0(2) | A value of 0 with a low standard uncertainty (e.g., ±0.2) authoritatively confirms the correct absolute configuration.[16][17] |

| Max Residual Peak/Hole | < ±0.5 e⁻/ų | Shows that the final difference electron density map is essentially flat, with no significant unmodeled features. |

Part 4: Interpreting the Results – From Data to Insight

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF). This file contains the atomic coordinates, unit cell parameters, and all other relevant experimental and structural information. This data provides invaluable insights for drug development.

Molecular Geometry

The CIF allows for the precise determination of all bond lengths, bond angles, and torsion angles within the molecule. This information confirms the expected molecular connectivity and reveals the molecule's preferred conformation in the solid state. For flexible molecules, this can highlight low-energy conformations that may be relevant for receptor binding.

Intermolecular Interactions and Crystal Packing

Analysis of the crystal packing reveals how the molecules arrange themselves to form a stable lattice. For this compound, one would expect to see a network of intermolecular hydrogen bonds, likely involving the amine group's hydrogen atoms donating to the ester carbonyl oxygen atoms of neighboring molecules (N-H···O=C).[9][10] Understanding these interactions is critical for:

-

Polymorph Prediction: Different packing arrangements (polymorphs) can have different stabilities and solubilities, a major concern in drug development.[3]

-

Rational Drug Design: Visualizing how the molecule uses its hydrogen bond donors and acceptors can inform the design of new molecules with improved binding affinity to a protein target.[19]

The definitive three-dimensional structure of this compound provides an unambiguous foundation for all subsequent research and development activities, transforming a simple chiral building block into a well-understood molecular entity.

References

-

Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). In Books. Retrieved from [Link]

-

University of York. scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

-

University of York. Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]

-

University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

-

Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

-

Oreate AI Blog. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Guide for crystallization. Retrieved from [Link]

-

RSC Publishing. (2014). Crystal structures and hydrogen bond analysis of five amino acid conjugates of terephthalic and benzene-1,2,3-tricarboxylic acids. Retrieved from [Link]

-

PubChem. 1-Ethyl-4-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Morissette, S. L., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Retrieved from [Link]

-

University of Hyderabad. Slow Evaporation Method. Retrieved from [Link]

-

YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. Retrieved from [Link]

-

Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

-

CCDC. Software Training and Support Videos. University of Cambridge. Retrieved from [Link]

-

University of Southampton. Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

PubChem. ethyl (2R)-2-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Syrris. Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. PubMed. Retrieved from [Link]

-

Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. PubMed. Retrieved from [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

MIT Department of Chemistry. Growing Quality Crystals. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) Howard Flack and the Flack Parameter. Retrieved from [Link]

-

Linac Coherent Light Source. Crystal Growth. Retrieved from [Link]

-

ACS Publications. (2026). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. Retrieved from [Link]

-

ICMAB. crystallization of small molecules. Retrieved from [https://departments.icmab.es/lmi/sites/default/files/Crystallization of small molecules_course.pdf]([Link] of small molecules_course.pdf)

-

IUCr Journals. The Importance of Crystal Structure Prediction for Developing Drug Molecules. Retrieved from [Link]

-

Müller, P. Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2013). How to grow single crystals by slow evaporation method?. Retrieved from [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Flack, H. D. Reporting and evaluating absolute-structure and absolute-configuration determinations. Retrieved from [Link]

-

RSC Publishing. (2015). How focussing on hydrogen bonding interactions in amino acids can miss the bigger picture: a high-pressure neutron powder diffraction study of ε-glycine. CrystEngComm. Retrieved from [Link]

-

YouTube. (2023). Tutorial of CSDU module "Analysing molecular geometries 101 - basics of Mogul". Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

Du, D., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. PubMed Central. Retrieved from [Link]

-

Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Retrieved from [Link]

-

Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. Retrieved from [Link]

-

MDPI. Howard Flack and the Flack Parameter. Retrieved from [Link]

-

ResearchGate. (2008). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. Retrieved from [Link]

-

Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

-

Springer Nature Experiments. X-Ray Crystallography in Drug Discovery. Retrieved from [Link]

-

Cheméo. Chemical Properties of ethyl butanoate-d3. Retrieved from [Link]

-

YouTube. (2022). Welcome to CSDU, on-demand modules to learn how to use the CSD data and software for research. Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

YouTube. (2021). Solving a crystal structure of a disorder structure using OLEX2/SHELX. Retrieved from [Link]

-

OlexSys. Structure Refinement. Retrieved from [Link]

-

Flack, H. D. Crystal Polarity and Enantiomeric Structure alias Absolute Structure and Absolute Configuration. Retrieved from [Link]

-

FlavScents. ethyl 4-aminobutanoate. Retrieved from [Link]

-

YouTube. (2024). Tutorial of CSDU module "Searching the CSD 101 - Searching Structures Online with WebCSD". Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

YouTube. (2018). How to: Publish and Update Structures. Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. syrris.com [syrris.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 7. How focussing on hydrogen bonding interactions in amino acids can miss the bigger picture: a high-pressure neutron powder diffraction study of ε-glycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 8. This compound | C6H13NO2 | CID 10855488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crystal structures and hydrogen bond analysis of five amino acid conjugates of terephthalic and benzene-1,2,3-tricarboxylic acids - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE00605D [pubs.rsc.org]

- 10. Hydrogen bonds in crystal structures of amino acids, peptides and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. unifr.ch [unifr.ch]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. books.rsc.org [books.rsc.org]

- 15. youtube.com [youtube.com]

- 16. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. crystal.flack.ch [crystal.flack.ch]

- 18. researchgate.net [researchgate.net]

- 19. drugtargetreview.com [drugtargetreview.com]

discovery and natural occurrence of beta-amino acids

An In-depth Technical Guide to the Discovery and Natural Occurrence of β-Amino Acids

Introduction: Beyond the Proteome

For decades, the landscape of biochemistry has been dominated by the 22 proteinogenic α-amino acids, the fundamental building blocks of proteins. However, existing in parallel is a fascinating and structurally diverse class of molecules: the β-amino acids. These isomers, in which the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group, are not incorporated into proteins via ribosomal synthesis. Yet, they are far from biological curiosities. Nature has harnessed their unique structural properties to create a vast arsenal of secondary metabolites with potent biological activities.

The additional carbon in their backbone grants β-amino acids increased conformational flexibility and, crucially, confers remarkable resistance to degradation by proteases.[1][2] This intrinsic stability makes them highly attractive scaffolds for drug development, driving significant research into their natural sources, biosynthesis, and potential applications. This guide provides a technical overview of the discovery and natural occurrence of β-amino acids, offering field-proven insights for researchers, scientists, and drug development professionals.

Caption: General structures of α- and β-amino acids.

Part 1: The Genesis of a Field - A Historical Perspective

The story of β-amino acids is intrinsically linked to the broader history of amino acid discovery, which began in the early 19th century.[3][4] While chemists like Louis-Nicolas Vauquelin and Henri Braconnot were isolating the first α-amino acids from natural sources like asparagus and gelatin, the discovery of their β-counterparts would come later.[3][4]

The first identified β-amino acid was, fittingly, the simplest: β-alanine. It was discovered in the early 20th century as a constituent of carnosine, a dipeptide found in abundance in muscle tissue.[5] However, for much of the century, β-amino acids remained a niche area of study. A significant turning point came in 1996 with the first chemical synthesis of peptides composed solely of β-amino acids.[1] This breakthrough demonstrated their ability to form stable, predictable secondary structures (foldamers), igniting widespread interest in their potential as peptidomimetics in drug design.[1]

Caption: Timeline of key milestones in β-amino acid research.

Part 2: Nature's Reservoir - The Widespread Occurrence of β-Amino Acids

Contrary to the exclusive role of α-amino acids in protein synthesis, β-amino acids are primarily found as components of secondary metabolites across virtually all domains of life.[6] Bacteria, fungi, plants, and marine organisms frequently incorporate these building blocks into complex natural products, many of which possess potent pharmacological activities.[6]

-

Microorganisms: The microbial world is a prolific source of β-amino acid-containing compounds. They are key precursors in the biosynthesis of β-lactam antibiotics like penicillin and are integral components of numerous bioactive molecules, including the antifungal agent cispentacin and toxins such as microcystin.[1][7][8]

-

Plants: A variety of β-amino acids have been isolated from plants. For instance, the (2S,3R) antipode of homoproline has been found in Nicotiana tabacum (tobacco).[6] They also form the backbone of certain alkaloids and can be found in neurotoxic compounds like l-β-methylaminoalanine (BMAA), which has been linked to neurodegenerative diseases.[6][9]

-

Marine Organisms: Marine environments, particularly sponges and cyanobacteria, are rich sources of unique natural products. Many of these, such as depsipeptides, incorporate β-amino acids into their complex macrocyclic structures.[10][11] These compounds often exhibit significant cytotoxicity, making them of interest in cancer research.[11]

-

Animals and Humans: The most prominent example in animals is β-alanine, which is a key component of the dipeptides carnosine and anserine, found in high concentrations in muscle and brain tissue.[5][12] These dipeptides act as pH buffers and antioxidants.[12]

Table 1: Selected Naturally Occurring β-Amino Acids and Their Sources

| β-Amino Acid Derivative | Natural Source(s) | Associated Bioactive Compound(s) | Noted Biological Activity |

| β-Alanine | Animals (muscle tissue), various microorganisms | Carnosine, Anserine, Pantothenic acid | pH buffering, Antioxidant[12], Essential nutrient[13] |

| (R)-3-Aminobutanoic acid | Penicillium species | Precursor to β-lactam antibiotics | Antibacterial[8] |

| β-Leucine | Cyanobacteria, Fungi | Iturins, Microcystins | Antifungal, Hepatotoxic[6] |

| β-Phenylalanine | Streptomyces species, Marine sponges | Paclitaxel (Taxol) | Anticancer[1] |

| β-Tyrosine | Marine sponges | Jasplakinolide | Antifungal, Insecticidal[12] |

| β-Lysine | Streptomyces species | Streptothricin | Antibiotic[13] |

| Homoproline | Nicotiana tabacum, Marine sponges | Neamphamide A | Cytotoxic[6] |

Part 3: The Blueprint of Life - Biosynthesis and Biological Significance

The enzymatic pathways that produce β-amino acids are distinct from the well-trodden routes of α-amino acid metabolism. Understanding these pathways is critical for harnessing them through biosynthetic engineering to create novel compounds.[14]

Mechanisms of Biosynthesis

There are two primary mechanisms for the biosynthesis of β-amino acids in nature:

-

Conversion from α-Amino Acids: The most common route involves the enzymatic rearrangement of an α-amino acid. A key class of enzymes responsible for this are the amino-mutases , which catalyze the migration of the amino group from the α-carbon to the β-carbon.

-

De Novo Synthesis: In this pathway, the β-amino acid skeleton is built from smaller precursors. This can involve processes like the Michael addition of ammonia to an α,β-unsaturated carboxylate or the transamination of a β-keto acid.[15]

Caption: Simplified schematic of β-amino acid biosynthesis.

The Significance of Being Different

The unique structural properties of β-amino acids translate into significant biological advantages, particularly for the organisms that produce them and for scientists seeking to design new drugs:

-

Proteolytic Resistance: The altered backbone of peptides containing β-amino acids prevents recognition and cleavage by proteases, dramatically increasing their in vivo half-life compared to their α-peptide counterparts.[1][13] This is a paramount advantage in drug design.

-

Structural Scaffolding: β-amino acids are potent inducers of stable secondary structures, such as helices and turns, even in short peptide sequences.[1] This allows for the creation of rigid, conformationally-defined molecules (foldamers) that can mimic the structures of larger proteins to inhibit protein-protein interactions.

-

Bioactivity: As integral parts of natural products, they are directly responsible for the biological activities of numerous compounds, ranging from antimicrobial and antifungal to anticancer and neurotoxic effects.[7][8]

Part 4: From Source to Spectrometer - A Practical Guide to Isolation and Analysis

The identification and quantification of β-amino acids from complex natural matrices is a non-trivial task that requires robust and validated methodologies. The choice of protocol is dictated by the physicochemical properties of the target analyte and the nature of the sample matrix.

Causality in Experimental Design: Why We Choose Our Methods

As a senior application scientist, the rationale behind each step is as important as the step itself. For a hypothetical project aiming to isolate a moderately polar, novel β-amino acid from a plant leaf matrix, the experimental design would be as follows:

-

Extraction Solvent Choice: The goal is to efficiently extract the analyte while minimizing co-extraction of interfering compounds. A polar solvent system, such as 80% methanol in water, is chosen. Methanol is effective at disrupting plant cell walls and solubilizing a wide range of polar to moderately polar metabolites. The water component ensures the extraction of highly polar compounds. Using a pure organic solvent might fail to extract the target, while pure water would be inefficient at cell lysis and would extract an overwhelming amount of sugars and other primary metabolites.

-

Purification Strategy: The crude extract is a complex mixture. A multi-step purification is necessary. We employ Solid-Phase Extraction (SPE) as a rapid and effective cleanup method. A mixed-mode cation exchange SPE cartridge is selected. At a neutral pH, the amino group of the β-amino acid will be protonated (positive charge), allowing it to bind to the negatively charged sorbent, while neutral compounds like sugars and non-polar compounds like lipids are washed away. The analyte can then be selectively eluted by changing the pH or increasing the ionic strength of the elution solvent. This provides a significant cleanup and enrichment factor that is crucial for downstream analysis.

-

Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this application.[16] HPLC provides the necessary chromatographic separation from isomers and other closely related compounds. Reversed-phase chromatography is a common choice, often requiring an ion-pairing agent for better retention of these polar molecules. The mass spectrometer provides two critical layers of confirmation: the mass-to-charge ratio (m/z) of the parent ion and the specific fragmentation pattern of that ion (MS/MS). This high degree of selectivity allows for confident identification and accurate quantification even at trace levels. Derivatization, which is often required for Gas Chromatography (GC), can typically be avoided, simplifying the workflow.[17]

Experimental Protocol: A Self-Validating Workflow for β-Amino Acid Quantification

This protocol outlines a validated method for the extraction, purification, and analysis of a target β-amino acid from a plant leaf sample.

1. Sample Preparation & Homogenization 1.1. Harvest fresh plant leaves and immediately flash-freeze in liquid nitrogen to quench metabolic activity. 1.2. Lyophilize (freeze-dry) the tissue to a constant weight. Record the dry weight. 1.3. Grind the dried tissue to a fine, homogenous powder using a mortar and pestle or a cryogenic mill. 1.4. Self-Validation: Prepare a "matrix blank" by using a plant known not to contain the target analyte and a "spiked matrix" by adding a known amount of an analytical standard of the target β-amino acid to the blank matrix powder. These will be processed alongside the unknown samples to assess recovery and matrix effects.

2. Extraction 2.1. Weigh 100 mg of dried powder into a 2 mL microcentrifuge tube. 2.2. Add 1.5 mL of pre-chilled 80% methanol containing an internal standard (e.g., a stable isotope-labeled version of the analyte). The internal standard is critical for correcting for losses during sample preparation and for variations in instrument response. 2.3. Vortex thoroughly for 1 minute. 2.4. Sonicate in a chilled water bath for 20 minutes. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant to a new tube. This is the crude extract.

3. Solid-Phase Extraction (SPE) Purification 3.1. Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg sorbent mass) by washing sequentially with 2 mL methanol, followed by 2 mL of water. 3.2. Load the 1.5 mL crude extract onto the cartridge. 3.3. Wash the cartridge with 2 mL of 2% formic acid in water to remove neutral and acidic interferents. 3.4. Wash the cartridge with 2 mL of methanol to remove non-polar interferents. 3.5. Elute the target β-amino acid with 1.5 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amino group, releasing it from the sorbent. 3.6. Dry the eluate under a gentle stream of nitrogen gas. 3.7. Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase for analysis.

4. HPLC-MS/MS Analysis 4.1. Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer. 4.2. Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). 4.3. Mobile Phase A: 0.1% Formic Acid in Water. 4.4. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. 4.5. Gradient: A suitable gradient from 5% B to 95% B over 10 minutes to resolve the analyte from other compounds. 4.6. Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions should be monitored for the analyte and one for the internal standard to ensure unambiguous identification and quantification. 4.7. Quantification: Create a calibration curve using serial dilutions of the analytical standard (with a constant concentration of the internal standard). Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. The concentration in the unknown samples is determined by interpolating their area ratios onto this curve.

Caption: Experimental workflow for β-amino acid analysis.

Conclusion

The study of β-amino acids has transitioned from an academic curiosity to a vibrant and essential field within medicinal chemistry and natural products research. Their widespread natural occurrence, unique biosynthetic origins, and inherent proteolytic stability make them privileged structures for the development of next-generation therapeutics.[18] As analytical techniques become more sensitive and biosynthetic engineering tools more sophisticated, our ability to discover, characterize, and utilize these versatile building blocks will continue to expand, opening new avenues for tackling challenges in human health.

References

- Codeage. (2023). Beta-Alanine: History, Biology, and Food Sources.

- Gessner, R. K., et al. (n.d.). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (PDF)

- Aapptec Peptides. (2020). Beta Amino Acids and Beta Homo Amino Acids.

- Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

- Wikipedia. (n.d.). Amino acid.

- ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.

- Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.

- PubMed. (n.d.).

- BOC Sciences. (n.d.). β−Amino Acids.

- BioLife Science. (2025).

- Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5.

- Wikipedia. (n.d.). Beta-peptide.

- Hilaris Publisher. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review.

- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.

- ACS Publications. (n.d.). α,β-Diamino Acids: Biological Significance and Synthetic Approaches.

- RSC Publishing. (2014). Biosynthesis of natural products containing β-amino acids.

- ACS Publications. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid.

- PubMed. (2014). Biosynthesis of natural products containing β-amino acids.

- University of Illinois. (2023).

- RSC Publishing. (2014). Biosynthesis of natural products containing β-amino acids.